molecular formula C9H18O3 B12553298 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 167074-04-6

2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol

Cat. No.: B12553298
CAS No.: 167074-04-6
M. Wt: 174.24 g/mol
InChI Key: ZFLMDSXNYOCQST-MRVPVSSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of diethyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol group. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine hydrochloride
  • 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol

Uniqueness

2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol is unique due to its specific diethyl substitution on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

167074-04-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethanol

InChI

InChI=1S/C9H18O3/c1-3-9(4-2)11-7-8(12-9)5-6-10/h8,10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

ZFLMDSXNYOCQST-MRVPVSSYSA-N

Isomeric SMILES

CCC1(OC[C@H](O1)CCO)CC

Canonical SMILES

CCC1(OCC(O1)CCO)CC

Origin of Product

United States

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